molecular formula C8H7FO3 B8687564 5-Fluoro-2-(hydroxymethyl)benzoic acid

5-Fluoro-2-(hydroxymethyl)benzoic acid

Cat. No.: B8687564
M. Wt: 170.14 g/mol
InChI Key: WMKCDMKGSYHCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(hydroxymethyl)benzoic acid is a fluorinated benzoic acid derivative featuring a hydroxymethyl (–CH2OH) substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly in enzyme inhibition and antibacterial applications .

Properties

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

5-fluoro-2-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7FO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

WMKCDMKGSYHCSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)CO

Origin of Product

United States

Comparison with Similar Compounds

Hydroxyl vs. Hydroxymethyl Derivatives

5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4) differs by replacing the hydroxymethyl group with a hydroxyl group. This substitution reduces steric bulk but increases acidity (pKa ~2.5–3.0 for –COOH and ~8–9 for –OH). The hydroxyl derivative is widely used as a precursor in synthesizing anti-inflammatory agents and antimicrobial compounds .

Compound Substituent (Position 2) Molecular Weight CAS Number Key Applications
5-Fluoro-2-hydroxybenzoic acid –OH 156.11 345-16-4 Life sciences research
5-Fluoro-2-(hydroxymethyl)benzoic acid* –CH2OH ~170.13* N/A Hypothesized enzyme inhibition

*Theoretical values based on structural similarity.

Halogenated and Trifluoromethyl Derivatives

5-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 654-99-9) features a –CF3 group at position 2, significantly increasing lipophilicity (logP ~2.5) and metabolic stability. Such compounds are valuable in agrochemical and pharmaceutical design due to enhanced membrane permeability .

5-Fluoro-2-iodobenzoic acid derivatives (e.g., 5-Fluoro-2-iodobenzonitrile, CAS 877868-92-3) leverage iodine’s bulkiness for radiopharmaceutical labeling or crystal engineering, as seen in hydrogen-bonded synthons .

Amide and Sulfonamide Derivatives

5-Fluoro-2-(trifluoroacetamido)benzoic acid (CAS 49579-59-1) introduces a –NHCOCF3 group, enabling protease inhibition via hydrogen bonding and steric effects. Its molecular weight (251.13) and trifluoroacetyl moiety enhance binding to hydrophobic enzyme pockets .

5-Fluoro-2-[(morpholine-4-sulfonyl)amino]benzoic acid (C11H13FN2O5S) incorporates a sulfonamide group, often exploited in kinase inhibitors. The morpholine ring improves solubility, while the sulfonamide enhances target affinity .

Compound Substituent (Position 2) Molecular Weight CAS Number Bioactivity
5-Fluoro-2-(trifluoroacetamido)benzoic acid –NHCOCF3 251.13 49579-59-1 Enzyme inhibition
5-Fluoro-2-(3-(octyloxy)benzamido)benzoic acid –NHCOC6H4-(octyloxy) 401.39 N/A Antibacterial (ED50 0.15 µg/mL)

Carboxylic Acid Bioisosteres and Prodrugs

5-Fluoro-4-(3-oxo-triazolo)benzoic acid (EP 3 532 474 B1) replaces the hydroxymethyl group with a triazolo-oxazine moiety, acting as a prodrug. This modification improves oral bioavailability and targets viral proteases (LC-MS: m/z 407 [M+H]+) .

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